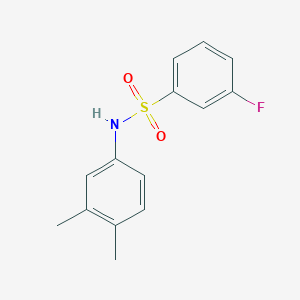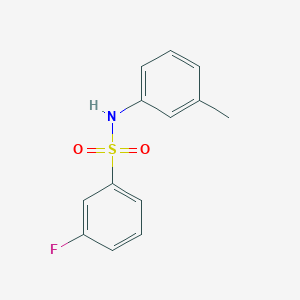![molecular formula C14H16N4OS B255695 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B255695.png)
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine, also known as MTCP, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. MTCP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine is believed to exert its effects through the modulation of certain neurotransmitters in the brain, including serotonin and dopamine. The compound has been shown to act as an agonist for these neurotransmitters, meaning that it enhances their activity. Additionally, 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine can have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter activity and inflammation, 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine has been shown to exhibit antioxidant properties and may have a protective effect against oxidative stress. Additionally, the compound has been shown to have a positive effect on cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may exhibit similar effects. Additionally, 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine is relatively easy to synthesize and purify, which makes it a convenient compound to work with. One limitation of using 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are numerous potential future directions for research on 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine. One area of interest is its potential as a treatment for neurological disorders such as depression and anxiety. Additionally, further research is needed to fully elucidate the compound's mechanism of action and to determine its potential as a treatment for other conditions such as inflammation and oxidative stress. Finally, the development of more effective methods for administering 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine may expand its potential therapeutic applications.
Métodos De Síntesis
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine can be synthesized through a multi-step process involving the reaction of 4-phenylpiperazine with 4-methyl-1,2,3-thiadiazol-5-carboxylic acid chloride. The resulting product is then purified through recrystallization to obtain 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine in its pure form.
Aplicaciones Científicas De Investigación
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders such as depression and anxiety. Additionally, 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
Nombre del producto |
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-phenylpiperazine |
|---|---|
Fórmula molecular |
C14H16N4OS |
Peso molecular |
288.37 g/mol |
Nombre IUPAC |
(4-methylthiadiazol-5-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H16N4OS/c1-11-13(20-16-15-11)14(19)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
Clave InChI |
XGBHKVPIIPKKQR-UHFFFAOYSA-N |
SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



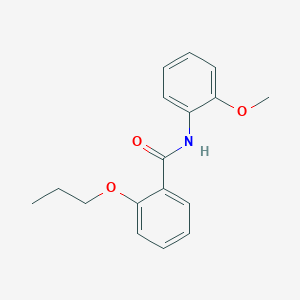
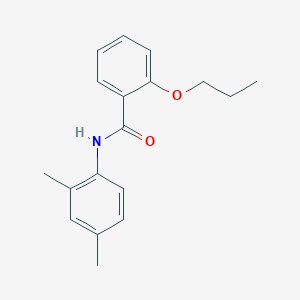
![Methyl 4-[(2-propoxybenzoyl)amino]benzoate](/img/structure/B255618.png)
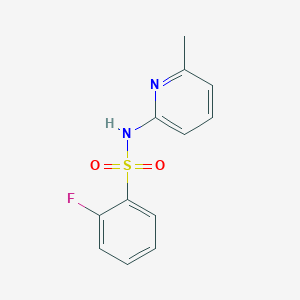
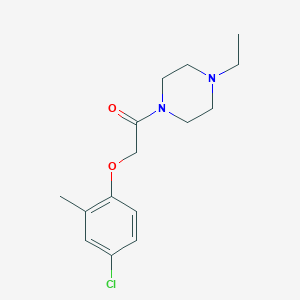
![1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine](/img/structure/B255626.png)
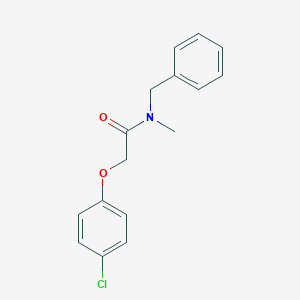
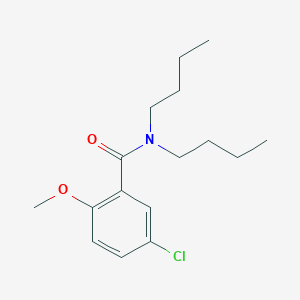
![Dimethyl 5-[(3-methylbutanoyl)amino]isophthalate](/img/structure/B255638.png)
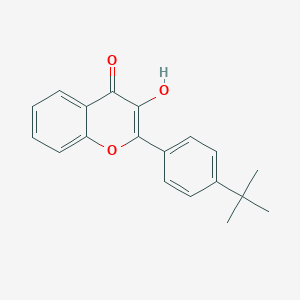
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B255641.png)
![1-(3-Bromophenyl)-7-methyl-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B255642.png)
